[Gln11]-beta-Amyloid (1-16)
Description
BenchChem offers high-quality [Gln11]-beta-Amyloid (1-16) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Gln11]-beta-Amyloid (1-16) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
1954.1 |
|---|---|
sequence |
DAEFRHDSGYQVHHQK |
Origin of Product |
United States |
Foundational & Exploratory
The Role of the Gln11 Mutation in Beta-Amyloid (1-16) Metal Coordination: A Technical Guide
Abstract
The aberrant interaction between beta-amyloid (Aβ) peptides and metal ions, particularly Cu²⁺ and Zn²⁺, is a cornerstone of Alzheimer's disease (AD) pathology. The N-terminal 1-16 amino acid region of Aβ is the primary locus of this coordination, influencing peptide aggregation and redox activity. Within this domain, the glutamic acid residue at position 11 (Glu11) has been identified as a key, albeit sometimes transient, ligand. This guide provides an in-depth technical examination of the role of Glu11 by exploring the functional and structural consequences of its mutation to glutamine (Gln11). We will dissect the established coordination chemistry of wild-type Aβ(1-16), propose the disruptive effects of the E11Q mutation, and provide detailed experimental protocols for researchers to investigate these interactions. This analysis is critical for drug development professionals and scientists aiming to understand the nuanced mechanisms of metal-driven amyloid pathology.
Part 1: The Aβ(1-16) Metal-Binding Domain: A Nexus of Pathology
The aggregation of beta-amyloid peptides is a central event in the etiology of Alzheimer's disease.[1] Found in high concentrations within the senile plaques characteristic of AD, metal ions like Zn²⁺ and Cu²⁺ are known to modulate this aggregation process.[1][2][3] The N-terminal hydrophilic region, encompassing residues 1-16 (Aβ(1-16)), has been identified as the minimal and primary metal-binding domain.[2] The interaction is predominantly mediated by the imidazole rings of three histidine residues (His6, His13, and His14).[4][5][6] However, other residues, including the N-terminal amine, Asp1, Tyr10, and crucially, the carboxylate side chain of Glu11, can participate in forming a stable coordination sphere.[4][7][8]
The coordination of Cu²⁺ is particularly implicated in the generation of reactive oxygen species (ROS), contributing to oxidative stress in the AD brain, while Zn²⁺ binding is strongly linked to promoting Aβ oligomerization and aggregation.[1][3] Understanding the specific contribution of each potential ligand is therefore paramount to deciphering the mechanisms of Aβ toxicity.
Part 2: The Pivotal Role of Glu11 in Wild-Type Aβ(1-16) Metal Coordination
While the histidine triad provides the primary nitrogen ligands for metal binding, the coordination geometry and stability of the resulting complex are refined by oxygen-donating residues. Quantum mechanics calculations and MM/3D-RISM methods have suggested that Glu11 is the preferred oxygen ligand for Zn²⁺ coordination, forming a 3N1O binding mode with the three histidines.[7] This interaction is not merely structural; the region spanning residues 11-14 (EVHH) serves as a critical interface for the zinc-induced dimerization of Aβ, a key initial step in the aggregation cascade.[9][10][11] In this model, one zinc ion may bridge two Aβ monomers, with Glu11 and His14 from each peptide participating in the coordination.[11] For Cu²⁺, various coordination modes have been proposed, with some spectroscopic evidence suggesting a 3N1O square-planar geometry, where Glu11 or Tyr10 could provide the oxygen ligand.[6][8]
Caption: Proposed coordination of a metal ion in Wild-Type Aβ(1-16).
Part 3: The E11Q Mutation: Neutralizing a Key Player
To probe the specific function of Glu11, a site-directed mutation to Glutamine (Gln) is an invaluable biochemical tool. The E11Q mutation replaces the negatively charged carboxylate side chain (-COO⁻) of glutamate with the neutral amide side chain (-CONH₂) of glutamine. This seemingly subtle change has profound implications for metal coordination:
-
Loss of a Ligand: It removes a key oxygen-donating atom, directly disrupting the 3N1O coordination sphere proposed for both Zn²⁺ and Cu²⁺.
-
Charge Neutralization: It eliminates a negative charge at position 11, which likely alters the local electrostatic environment and may reduce the overall affinity for the positively charged metal cations.
This theoretical disruption is supported by experimental evidence. A study utilizing a synthetic [Gln11]Aβ(1-16) peptide observed that while the peptide could induce DNA nicking, this activity was unaffected by the presence of zinc, in stark contrast to the known modulatory effects of zinc on wild-type Aβ.[12] This strongly suggests that the E11Q mutation ablates the critical interaction site for Zn²⁺.
Caption: Disrupted metal coordination in the Gln11 mutant Aβ(1-16).
Part 4: Experimental Workflows for Characterizing Metal Coordination
A multi-technique approach is essential to fully characterize the impact of the Gln11 mutation. Below are detailed protocols for key experiments that provide thermodynamic, structural, and conformational data.
Caption: Experimental workflow for comparative analysis of Aβ peptides.
Isothermal Titration Calorimetry (ITC)
Objective: To quantitatively measure the binding affinity (Kd), stoichiometry (n), and thermodynamic profile (ΔH, ΔS) of metal ions (Cu²⁺, Zn²⁺) binding to WT and E11Q Aβ(1-16).
Causality: ITC directly measures the heat released or absorbed during a binding event. This allows for the precise determination of binding constants without the need for labeling. A significant increase in the dissociation constant (Kd) for the E11Q mutant compared to the wild-type would provide definitive evidence of its reduced affinity for the metal ion.
Protocol:
-
Preparation: Dialyze both peptide (WT and E11Q) and metal salt (e.g., CuCl₂, ZnCl₂) solutions extensively against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.2) to minimize heats of dilution.[13]
-
Concentrations: Prepare a 50-75 µM solution of the Aβ(1-16) peptide and a 10-20 fold higher concentration of the metal solution (e.g., 0.7-1 mM).[13] Peptide concentration can be verified by a BCA assay.
-
Instrument Setup: Use a microcalorimeter (e.g., MicroCal VP-ITC or iTC200). Set the cell temperature to 25°C or 37°C (310 K) and the stirring speed to ~300 rpm.[9][13]
-
Titration: Load the peptide solution into the 1.4 mL sample cell and the metal solution into the injection syringe.
-
Injection Series: Perform an initial 1-2 µL injection, followed by 25-30 subsequent injections of 8-10 µL each, with a 5-minute interval between injections to allow the signal to return to baseline.[13]
-
Data Analysis: Integrate the heat-flow peaks for each injection. Fit the resulting binding isotherm (kcal/mol vs. molar ratio) using a one-site binding model in the manufacturer's software (e.g., Origin) to determine Kd, n, and ΔH. The binding entropy (ΔS) can be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKa).
NMR Spectroscopy: ¹H-¹⁵N HSQC Titration
Objective: To identify the specific amino acid residues of WT and E11Q Aβ(1-16) involved in metal binding.
Causality: The ¹H-¹⁵N HSQC experiment generates a 2D spectrum where each peak corresponds to a specific backbone amide N-H group. When a metal ion binds, the chemical environment of nearby residues changes, causing their corresponding peaks to shift (chemical shift perturbation, CSP) or broaden due to exchange dynamics.[14] By tracking these changes upon metal titration, we can map the binding interface at single-residue resolution. For the E11Q mutant, we predict minimal CSPs around position 11 upon Zn²⁺ addition.
Protocol:
-
Sample Preparation: Prepare a 0.2-0.5 mM solution of uniformly ¹⁵N-labeled WT or E11Q Aβ(1-16) peptide in a suitable NMR buffer (e.g., 20 mM Tris-d₁₁, pH 7.1, in 90% H₂O/10% D₂O).[14]
-
Initial Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the metal-free peptide.
-
Titration: Add small aliquots of a concentrated metal salt stock solution (e.g., 100 mM ZnCl₂) to the NMR tube to achieve specific peptide:metal molar ratios (e.g., 1:0.25, 1:0.5, 1:1, 1:1.5).[14]
-
Spectral Acquisition: Acquire a new HSQC spectrum after each addition, ensuring the pH remains constant.
-
Data Analysis: Overlay the series of spectra. Assign the peaks using standard methods (e.g., TOCSY, NOESY experiments) if not already known.[14] Calculate the combined CSP for each residue using the formula: CSP = √[ (ΔδH)² + (α * ΔδN)² ], where ΔδH and ΔδN are the changes in proton and nitrogen chemical shifts, and α is a scaling factor (typically ~0.15-0.2). Plot the CSPs against the residue number to visualize the binding site.
Part 5: Anticipated Results and Functional Implications
The combined results from these experiments will provide a comprehensive picture of the E11Q mutation's effect on metal binding.
Quantitative Binding Data Summary
The expected ITC results can be summarized in a comparative table. The most dramatic effect is anticipated for Zn²⁺ binding, where the mutation of its preferred oxygen ligand should severely diminish binding affinity.
| Peptide Variant | Metal Ion | Expected Kd (µM) | Expected Stoichiometry (n) | Thermodynamic Driver |
| WT Aβ(1-16) | Cu²⁺ | 1 - 10 | ~1 | Enthalpy & Entropy |
| E11Q Aβ(1-16) | Cu²⁺ | 20 - 100 (Weaker) | ~1 | Likely Entropy-driven |
| WT Aβ(1-16) | Zn²⁺ | 5 - 20 | ~1 | Enthalpy & Entropy |
| E11Q Aβ(1-16) | Zn²⁺ | > 200 (Much Weaker) | Undeterminable | N/A (Weak/No Binding) |
Interpretation: The significantly higher Kd for E11Q with Zn²⁺ would confirm the critical role of the Glu11 carboxylate group in forming a stable complex. The less pronounced, but still significant, weakening of Cu²⁺ binding would suggest that while Glu11 contributes to the Cu²⁺ coordination sphere, it is not as indispensable as it is for Zn²⁺, likely due to the higher coordination flexibility of Cu²⁺.
Functional Consequences
-
Altered Aggregation: Since Zn²⁺-induced dimerization and subsequent aggregation are mediated by the 11-14 region, the E11Q mutation is expected to abolish or significantly retard Zn²⁺-promoted Aβ aggregation.[10]
-
Reduced Redox Activity: If Glu11 is part of the Cu²⁺ coordination sphere, altering it could change the redox potential of the bound copper, potentially reducing its capacity to generate ROS.
-
Implications for Drug Design: These findings underscore the importance of targeting specific coordination residues. Chelators or small molecules designed to disrupt Aβ-metal interactions could be engineered to specifically target the Glu11-His-metal interface. The E11Q mutant serves as a perfect negative control in screening assays for such compounds.
Part 6: Conclusion
The glutamic acid at position 11 is not merely a passive residue within the Aβ(1-16) sequence; it is an active and critical participant in the coordination of divalent metal ions, particularly Zn²⁺. Its mutation to glutamine (Gln11) effectively neutralizes this capability, providing researchers with a powerful tool to dissect the metal-dependent pathways of Aβ aggregation and toxicity. By employing a combination of thermodynamic (ITC) and structural (NMR) techniques, the precise impact of this single-residue substitution can be quantified, revealing a dramatic loss of affinity for Zn²⁺. This knowledge reinforces the central role of the Glu11-His13-His14 triad in metal-ion-mediated Aβ pathology and offers a refined target for the development of next-generation Alzheimer's therapeutics.
References
-
A Comparative Interaction between Copper Ions with Alzheimer's β Amyloid Peptide and Human Serum Albumin - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Effects of Zn2+ Binding on the Structural and Dynamic Properties of Amyloid Β Peptide Associated with Alzheimer's Disease: Asp1 or Glu11? (n.d.). ACS Publications. [Link]
-
Nanostructure and dynamics of N-truncated copper amyloid-β peptides from advanced X-ray absorption fine structure. (n.d.). International Union of Crystallography. [Link]
-
Studies on DNA Topology and DNA-Amyloid Beta (Aβ) peptides interaction in relevance to Alzheimer's Disease. (n.d.). Shodhganga. [Link]
-
NMR Solution Structure of Rat Aβ(1–16): Toward Understanding the Mechanism of Rats' Resistance to Alzheimer's Disease. (n.d.). National Center for Biotechnology Information. [Link]
-
Isothermal Titration Calorimetry (ITC) v1. (n.d.). ResearchGate. [Link]
-
Effects of Zn2+ binding on the structural and dynamic properties of amyloid β peptide associated with Alzheimer's disease: Asp1 or Glu11? (2016). PubMed. [Link]
-
Molecular Mechanism of Zinc-Dependent Oligomerization of Alzheimer's Amyloid-β with Taiwan (D7H) Mutation. (n.d.). MDPI. [Link]
-
Zinc-induced dimerization of the amyloid-β metal-binding domain 1–16 is mediated by residues 11–14. (n.d.). ResearchGate. [Link]
-
Zinc Binding to Alzheimer's Aβ(1–16) Peptide Results in Stable Soluble Complex. (n.d.). Academia.edu. [Link]
-
Changes in the ¹H NMR spectra of Aβ1−16 in the presence of Ru-N... (n.d.). ResearchGate. [Link]
-
NMR Studies of the Ion Channel-Forming Human Amyloid-β with Zinc Ion Concentrations. (n.d.). MDPI. [Link]
-
Biochemistry of Amyloid β-Protein and Amyloid Deposits in Alzheimer's Disease. (n.d.). ACS Publications. [Link]
-
Characterization of Copper Binding to the Peptide amyloid-beta(1-16) Associated With Alzheimer's Disease. (2006). PubMed. [Link]
-
Zinc(II) Binding Site to the Amyloid-β Peptide: Insights from Spectroscopic Studies with a Wide Series of Modified Peptides. (n.d.). National Center for Biotechnology Information. [Link]
-
NMR probing of copper–amyloid β1–16 interactions and self-assembly. (n.d.). ResearchGate. [Link]
-
Structural analysis of copper(I) interaction with amyloid β peptide. (2019). PubMed. [Link]
-
IN SILICO APPROACH TO DISCOVER THE ROLE OF METALS FOR THE TREATMENT OF ALZHEIMER'S DISEASE AMYLOID-BETA (Aβ) PEPTIDE. (n.d.). Connect Journals. [Link]
-
Spectroscopic investigations on metal coordination to amyloid‐β. (n.d.). ResearchGate. [Link]
-
Probing the binding of Cu(2+) ions to a fragment of the Aβ(1-42) polypeptide using fluorescence spectroscopy, isothermal titration calorimetry and molecular dynamics simulations. (2016). PubMed. [Link]
-
NMR studies of amyloid interactions. (n.d.). Lancaster University. [Link]
-
Studying Peptide-Metal Ion Complex Structures by Solution-State NMR. (n.d.). MDPI. [Link]
-
Investigation of Cu2+ binding to human and rat amyloid fragments Aβ (1-16) with a protein nanopore. (2013). PubMed. [Link]
-
Elucidating Structural Motifs in β-Amyloid Peptide with Sub-molecular Resolution via Scanning Tunneling Microscopy. (n.d.). eScholarship.org. [Link]
-
Studies on Copper and Aβ1-16-Induced Conformational Changes in CAG/CTG Trinucleotide Repeats Sequence. (n.d.). National Center for Biotechnology Information. [Link]
-
Kinetic Analysis Reveals the Identity of Aβ-Metal Complex Responsible for the Initial Aggregation of Aβ in the Synapse. (n.d.). National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effects of Zn2+ Binding on the Structural and Dynamic Properties of Amyloid Β Peptide Associated with Alzheimer’s Disease: Asp1 or Glu11? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Analysis Reveals the Identity of Aβ-Metal Complex Responsible for the Initial Aggregation of Aβ in the Synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zinc(II) Binding Site to the Amyloid-β Peptide: Insights from Spectroscopic Studies with a Wide Series of Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural analysis of copper(I) interaction with amyloid β peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. connectjournals.com [connectjournals.com]
- 7. Effects of Zn2+ binding on the structural and dynamic properties of amyloid β peptide associated with Alzheimer's disease: Asp1 or Glu11? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of copper binding to the peptide amyloid-beta(1-16) associated with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ir.cftri.res.in [ir.cftri.res.in]
- 13. A Comparative Interaction between Copper Ions with Alzheimer's β Amyloid Peptide and Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR Solution Structure of Rat Aβ(1–16): Toward Understanding the Mechanism of Rats' Resistance to Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Q11-Hydrophobicity Nexus in Beta-Amyloid: Structural Dynamics and Aggregation Kinetics
Executive Summary
The N-terminal region of amyloid-
This guide examines the biophysical impact of Q11 on N-terminal hydrophobicity. We posit that Q11 functions as an electrostatic brake, disrupting the hydrophobic clustering of adjacent residues (Tyrosine-10 and Valine-12). We provide a technical roadmap for quantifying this effect, analyzing the catastrophic impact of Q11 modifications (e.g., pyroglutamylation), and validating these mechanisms through self-consistent experimental protocols.
Part 1: The Mechanistic Role of Glutamine-11[1]
The Hydrophobic Interrupt Hypothesis
The A
-
Wild Type (WT) Configuration: The polar amide side chain of Gln-11 (Q11) sits sterically between Y10 and V12. Through hydrogen bonding with the solvent and backbone amides, Q11 forces a hydration shell that prevents the hydrophobic collapse of Y10 and V12.
-
The Failure Mode (Q11L or pGlu-11): If Q11 is mutated to a hydrophobic residue (e.g., Leucine) or modified to pyroglutamate (pGlu) following truncation, this "hydrophobic interrupt" is lost. The result is a continuous hydrophobic surface (Y10-L11-V12) that drastically lowers the energy barrier for surface-catalyzed secondary nucleation.
Structural Dynamics and Secondary Nucleation
Secondary nucleation depends on the adsorption of monomeric A
-
High Q11 Polarity: Reduces the residence time of monomers on the fibril surface, lowering the secondary nucleation rate constant (
). -
Low Q11 Polarity (e.g., Deamidation/Truncation): Increases surface adsorption affinity, accelerating the generation of oligomers by orders of magnitude.
Part 2: Visualization of Signaling & Aggregation Pathways
The following diagram illustrates the bifurcation between the stable, soluble N-terminus (mediated by Q11) and the aggregation-prone pathway triggered by Q11 modification.
Caption: Q11 acts as a polarity switch. Intact Q11 maintains solubility (left), while modification triggers hydrophobic collapse and secondary nucleation (right).
Part 3: Experimental Protocols (The "Self-Validating" System)
To rigorously assess the impact of Q11 on hydrophobicity, we utilize a comparative workflow involving Wild Type (WT) A
Protocol A: Quantitative Hydrophobicity Mapping (RP-HPLC)
Objective: Determine the "Hydrophobicity Index" shift caused by Q11.
-
Peptide Synthesis:
-
Synthesize A
42 WT and A 42-Q11L using Fmoc-SPPS. -
Crucial Step: Use a double-coupling cycle for residues 10–12 (Y-Q-V) to prevent deletion sequences, as this region is prone to aggregation on-resin.
-
-
Solubilization:
-
Dissolve lyophilized peptides in 100% HFIP (Hexafluoroisopropanol) to disrupt pre-formed aggregates.
-
Evaporate HFIP and re-dissolve in 10 mM NaOH (pH > 10.5) to ensure monomerization.
-
-
Chromatography:
-
Column: C4 Reverse-Phase (C18 is too retentive for A
). -
Gradient: 0% to 60% Acetonitrile (ACN) in 0.1% TFA over 30 minutes.
-
Detection: UV at 214 nm.
-
-
Data Analysis:
-
Calculate the Retention Time (
) difference. -
Validation: The Q11L mutant must elute significantly later than WT. If
min, the column resolution is insufficient or the peptide is degraded.
-
Protocol B: Kinetic Analysis of Secondary Nucleation
Objective: Measure the impact of Q11 on the rate constant
-
Preparation:
-
Prepare 5 µM monomer solutions (WT and Q11L) in 20 mM Sodium Phosphate buffer, pH 7.4.
-
Add 10 µM Thioflavin T (ThT).
-
-
Seeding (The Critical Variable):
-
Condition A: Unseeded (measures primary nucleation + secondary nucleation).
-
Condition B: Seeded (add 2% pre-formed fibrils).
-
-
Measurement:
-
Monitor fluorescence (Ex: 440nm, Em: 480nm) at 37°C under quiescent conditions.
-
-
Analysis:
-
Fit data to the AmyloFit global fitting algorithm.
-
Expectation: If Q11 suppresses hydrophobicity, the WT will show a significantly lower
(secondary nucleation rate) compared to Q11L.
-
Protocol Visualization
Caption: Workflow for isolating the specific contribution of Residue 11 to peptide solubility and aggregation kinetics.
Part 4: Data Presentation & Analysis
When analyzing the impact of Q11, researchers should structure their data to highlight the contrast between the polar Wild Type and hydrophobic variants.
Table 1: Comparative Biophysical Metrics
| Parameter | A | A | A | Interpretation |
| Residue 11 Character | Polar, Uncharged | Hydrophobic, Aliphatic | Hydrophobic, Cyclic | Q11 provides steric/polar shielding. |
| HPLC Retention ( | Baseline (Ref) | +2.5 to 3.5 min | +4.0 to 5.0 min | Higher |
| Lag Time ( | ~60 mins | ~20 mins | < 10 mins | Hydrophobicity accelerates primary nucleation. |
| Sec. Nucleation ( | Critical Metric: Q11 prevents catalytic explosion. | |||
| Membrane Insertion | Surface Adsorption | Deep Insertion | Pore Formation | Q11 limits lipid bilayer penetration. |
Part 5: Therapeutic Implications[6]
Understanding the Q11-hydrophobicity nexus offers specific avenues for drug development:
-
N-Terminal Stabilizers: Small molecules designed to bind the Q11-Y10 pocket can reinforce the hydration shell, mimicking the protective effect of the native Glutamine.
-
Anti-pGlu Immunotherapy: Antibodies specifically targeting the pGlu-11 modification (which represents a "hydrophobicity spike") are more specific to toxic oligomers than pan-A
antibodies. -
Deamidation Blockers: Preventing the Q11
E11 deamidation shift (which alters charge but not necessarily hydrophobicity in the same way as L11) preserves the native electrostatic balance.
References
-
Cohen, S. I. A., et al. (2013).[5] "Proliferation of amyloid-β42 aggregates occurs through a secondary nucleation mechanism."[1][2][3][4] Proceedings of the National Academy of Sciences. [Link]
-
Thacker, D., et al. (2022). "Role of Hydrophobicity at the N-Terminal Region of Aβ42 in Secondary Nucleation." ACS Chemical Neuroscience. [Link][3]
-
Kumari, A., et al. (2020). "Impact of N-Terminal Residues on the Assembly of Constrained β-Hairpin Peptides Derived from Aβ." Journal of the American Chemical Society. [Link]
-
Meisl, G., et al. (2016).[5] "Molecular mechanisms of protein aggregation from global fitting of kinetic models." Nature Protocols. [Link]
-
Saido, T. C., et al. (1995).[6] "Dominant and differential deposition of distinct beta-amyloid peptide species, A beta N3(pE), in senile plaques." Neuron. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Role of Hydrophobicity at the N-Terminal Region of Aβ42 in Secondary Nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Hydrophobicity at the N-Terminal Region of Aβ42 in Secondary Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Influence of denaturants on amyloid β42 aggregation kinetics [frontiersin.org]
- 6. N-Terminally Truncated Aβ Peptide Variants in Alzheimer’s Disease - Alzheimer’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
influence of pH on [Gln11]-beta-Amyloid (1-16) structural conformation
Technical Deep Dive: pH-Driven Conformational Dynamics of [Gln11]- -Amyloid (1-16)
Executive Summary
The N-terminal fragment of the amyloid-
This guide analyzes the structural impact of substituting Glu11 with Glutamine ([Gln11]) .[2] This substitution mimics the protonated state of the carboxylate side chain, effectively "locking" the conformational ensemble and abrogating the specific pH-dependent transitions observed in the wild-type (WT) peptide. Understanding this mechanism is vital for developing small molecule inhibitors that target the metal-mediated aggregation pathway.
Mechanistic Principles: The Glu11 Switch
To understand the [Gln11] variant, we must first deconstruct the metal coordination chemistry of the wild-type A
The Wild-Type Coordination Sphere
At physiological pH (7.4), Zn
-
His6, His13, His14: Imidazole nitrogens (N
or N ). -
Glu11: The carboxylate oxygen (COO
).
This specific coordination pulls the N-terminus into a compact, folded structure, often described as a "pseudo-beta-sheet" or loop structure, which acts as a seed for further aggregation.
The [Gln11] Variant as a Mechanistic Probe
The [Gln11] mutation replaces the ionizable carboxyl group (-COO
-
Charge Neutrality: [Gln11] removes the negative charge at position 11, mimicking the protonated (uncharged) state of Glu11 observed at acidic pH (pKa ~4.2).
-
Ligand Elimination: The amide nitrogen is a poor metal ligand compared to the carboxylate oxygen. Consequently, [Gln11] cannot participate in the canonical high-affinity Zn
core.
Expert Insight: The [Gln11] variant is not merely a mutant; it is a structural iso-stere used to decouple the electrostatic effects of pH from the protonation state of Histidines. If a pH-dependent effect disappears in the [Gln11] variant, the effect was driven by Glu11 ionization.
Structural Conformation Analysis: pH Influence
The structural landscape of [Gln11]-A
Acidic pH (4.5 – 6.0)
-
Wild Type: At pH < 6.0, His6, His13, and His14 become protonated (positively charged). Metal release occurs. The peptide adopts a Random Coil conformation.[3]
-
[Gln11] Variant: Similarly, the Histidines are protonated. The peptide remains a Random Coil .
Physiological pH (7.0 – 7.4)
This is the critical divergence point.
-
Wild Type: Glu11 is deprotonated (COO
). It locks Zn with the Histidines, creating a stable, soluble complex with a defined fold. This species is aggregation-competent. -
[Gln11] Variant:
-
Metal Binding: The high-affinity "Glu11-pocket" is abolished. Zn
may still bind weakly via Asp1 or Glu3, but the geometry is altered. -
Conformation: The peptide fails to compact. It retains a more extended / disordered conformation similar to the metal-free state.
-
Thermodynamic Consequence: The [Gln11] variant shows reduced propensity for Zn-induced oligomerization because it cannot form the specific intermolecular salt bridges or metal-bridges required for the "amyloid pore."
-
Basic pH (> 8.0)
-
Wild Type: N-terminal amine deprotonation and potential tyrosine involvement.
-
[Gln11] Variant: Remains insensitive to the carboxylate deprotonation event that would usually stabilize the coordination sphere further in WT.
Data Summary: Conformational States
| Feature | Wild-Type A | [Gln11]-A | Structural Impact |
| Residue 11 State | Glu11-COO | Gln11-CONH | Loss of electrostatic attraction to Zn |
| Zn | Tetrahedral (His6, Glu11, His13, His14) | Altered/Weak (His-only or Asp1 shift) | Destabilization of the "folding nucleus" |
| Secondary Structure | Compact Loop / Distorted Helix | Extended / Random Coil | Abrogation of pathogenic folding |
| Aggregation Risk | High (Metal-induced) | Low | [Gln11] acts as a "non-aggregating" control |
Visualizing the Pathway
The following diagram illustrates the divergence in structural pathways between WT and [Gln11] variants under physiological pH.
Figure 1: Divergent structural pathways of WT vs. [Gln11] A
Experimental Protocols for Validation
To empirically verify the structural differences described above, the following self-validating protocols are recommended. These rely on NMR Spectroscopy , the gold standard for analyzing intrinsically disordered peptides (IDPs).
Protocol A: pH-Titration via H-NMR
This protocol tracks the chemical shift perturbations (CSP) of the Histidine imidazole protons, which are sensitive to the coordination environment.
Prerequisites:
-
Peptide: Synthetic [Gln11]-A
(1-16) (>95% purity). -
Solvent: 90% H
O / 10% D O (for lock). -
Concentration: 200–500
M.
Step-by-Step Workflow:
-
Sample Preparation: Dissolve lyophilized peptide in water. Adjust pH to 4.0 using dilute DCl.
-
Validation Step: Centrifuge at 12,000 x g for 10 mins to remove pre-existing aggregates. Only use the supernatant.
-
-
Baseline Acquisition: Acquire a 1D
H-NMR spectrum (water suppression: excitation sculpting or WATERGATE). Focus on the aromatic region (6.5 – 8.5 ppm). -
Titration Loop:
-
Data Analysis: Plot the chemical shift (
) of His6, His13, and His14 C 1-H signals vs. pH.-
Expected Result (WT): Distinct shifts indicating metal binding cooperativity near pH 6.5-7.0.
-
Expected Result ([Gln11]): The titration curve will follow a simple Henderson-Hasselbalch curve for Histidine deprotonation, lacking the secondary perturbations caused by Glu11-metal locking.
-
Protocol B: Circular Dichroism (CD) Thermal Stability
Determines if the [Gln11] substitution alters the secondary structure stability in the presence of metals.
-
Setup: Prepare 50
M peptide in 10 mM Phosphate buffer (pH 7.4). -
Metal Addition: Add ZnCl
(1:1 molar ratio). -
Measurement: Scan 190–260 nm at 25°C.
-
Result Interpretation:
-
WT + Zn: Shows a shift toward ordered structure (negative band attenuation near 200 nm).
-
[Gln11] + Zn: Remains characteristic of a random coil (strong negative minimum at 198 nm), confirming the inability to form the compact metal-stabilized fold.
-
References
-
Zirah, S., et al. (2006). Structural changes of region 1-16 of the Alzheimer disease amyloid beta-peptide upon zinc binding and in vitro aging. Journal of Biological Chemistry.[7] Link
-
Kozin, S. A., et al. (2001). Zinc binding to Alzheimer's Abeta(1-16) peptide results in stable soluble complex.[5][8] Biochemical and Biophysical Research Communications.[5] Link
-
Matsunaga, Y., et al. (2002). A pH-dependent conformational transition of Abeta peptide and physicochemical properties of the conformers in the glial cell. Amyloid.[1][4][5][6][7][8][9][10][11][12][13] Link
-
Clements, A., et al. (1996). Aggregation and metal-binding properties of mutant forms of the amyloid beta peptide of Alzheimer's disease.[2] Journal of Neurochemistry.[2] Link
-
Istrate, A. N., et al. (2016).Thermodynamics of Zn(II) binding to A
(1-16) peptide and its H6R and H13R variants. Journal of Physical Chemistry B. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. ir.cftri.res.in [ir.cftri.res.in]
- 3. case.edu [case.edu]
- 4. researchgate.net [researchgate.net]
- 5. Zinc(II) Binding Site to the Amyloid-β Peptide: Insights from Spectroscopic Studies with a Wide Series of Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. case.edu [case.edu]
- 7. Effects of Zn2+ Binding on the Structural and Dynamic Properties of Amyloid Β Peptide Associated with Alzheimer’s Disease: Asp1 or Glu11? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Radware Page [sites.biu.ac.il]
- 10. 3D NMR structure of a complex between the amyloid beta peptide (1-40) and the polyphenol ε-viniferin glucoside: implications in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural changes of region 1-16 of the Alzheimer disease amyloid beta-peptide upon zinc binding and in vitro aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A pH-dependent conformational transition of Abeta peptide and physicochemical properties of the conformers in the glial cell - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Guide: [Gln11]-beta-Amyloid (1-16) and Oxidative Stress Mechanisms
Executive Summary
This technical guide analyzes the bioinorganic role of the [Gln11]-Amyloid-β(1-16) variant (E11Q mutation) in the context of Alzheimer’s Disease (AD) pathology. While the wild-type (WT) Aβ(1-16) peptide serves as the primary metal-binding domain (MBD) responsible for copper (Cu) and zinc (Zn) homeostasis, the [Gln11] variant acts as a critical mechanistic probe. By substituting the carboxylate side chain of Glutamate-11 with the neutral amide of Glutamine, researchers can decouple the specific contribution of the Glu11 ligand from the coordination sphere. This guide details the structural shifts, redox anomalies, and experimental protocols required to quantify the oxidative stress potential of this specific metallopeptide complex.
Part 1: Structural Biochemistry of the Metal Binding Domain
The Canonical "Zinc Sink" and Copper Redox Center
The Aβ(1-16) fragment contains all the necessary ligands to coordinate Cu(II), Cu(I), and Zn(II) with affinities comparable to full-length Aβ(1-40/42). The coordination geometry is pH-dependent and exists in dynamic equilibrium between two primary components:[1][2]
-
Component I (Physiological pH ~7.4): Involves the N-terminal amine, the carbonyl oxygen of Asp1-Ala2, and imidazole nitrogens from His6, His13, and His14.
-
Component II (High pH >8.0): Involves the deprotonated amide nitrogen of the Asp1-Ala2 bond.
The [Gln11] Structural Shift
In the WT peptide, the Glu11 residue (Glutamate) possesses a carboxylate side chain (
In the [Gln11] variant (E11Q) , the carboxylate is replaced by a carboxamide. This substitution induces specific physicochemical alterations:
-
Charge Neutralization: The loss of the negative charge at position 11 alters the local electrostatic potential, affecting the
of nearby Histidine residues. -
Coordination Destabilization: The amide oxygen is a poorer Lewis base than the carboxylate oxygen. Consequently, the [Gln11]-Cu(II) complex exhibits altered binding kinetics and thermodynamic stability compared to WT.
-
Redox Potential Shift: By altering the ligand field strength, the E11Q mutation shifts the formal potential (
) of the Cu(II)/Cu(I) couple, directly influencing the rate of Reactive Oxygen Species (ROS) generation.
Part 2: Mechanisms of Oxidative Stress
The neurotoxicity of Cu-Aβ complexes stems from their ability to catalyze the reduction of molecular oxygen (
The Catalytic Cycle
The [Gln11]-Aβ(1-16) complex facilitates ROS via a modified Fenton-like mechanism:
-
Reduction:
-
Oxidation (ROS Generation):
-
Disproportionation:
-
Fenton Reaction:
Mechanism Visualization
The following diagram illustrates the divergence in coordination stability and ROS output between WT and the [Gln11] variant.
Caption: Comparative redox cycling pathways. The [Gln11] variant often exhibits faster cycling kinetics due to the loss of the stabilizing carboxylate ligand, facilitating the Cu(II) to Cu(I) transition.
Part 3: Experimental Protocols
To rigorously evaluate the role of [Gln11]-Aβ(1-16), researchers must employ self-validating protocols that eliminate trace metal contamination and ensure peptide homogeneity.
Peptide Pre-Treatment (The "HFIP" Method)
Synthetic Aβ peptides often contain pre-formed aggregates or salts that skew binding data.
-
Dissolution: Dissolve lyophilized [Gln11]-Aβ(1-16) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mM.
-
Incubation: Incubate at room temperature for 1 hour to disrupt hydrogen bonding and break down secondary structures.
-
Evaporation: Aliquot into microcentrifuge tubes and evaporate HFIP using a SpeedVac or stream of inert gas (Argon).
-
Storage: Store the resulting peptide films at -80°C.
-
Reconstitution: Immediately prior to use, dissolve the film in 10 mM NaOH (to ensure full solubility) and then dilute into the experimental buffer (e.g., HEPES).
Ascorbate Consumption Assay (ROS Quantification)
This assay measures the catalytic rate of the Cu-peptide complex by monitoring the oxidation of ascorbate (Asc) to dehydroascorbate.
Reagents:
-
Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.4 (Chelex-100 treated to remove trace metals). Note: Do not use Phosphate buffer (PBS) as phosphates can precipitate copper.
-
Peptide: 10 µM [Gln11]-Aβ(1-16).
-
Metal: 10 µM
or . -
Substrate: 100 µM Sodium Ascorbate (freshly prepared).
Workflow:
-
Baseline: Add Buffer and Ascorbate to a quartz cuvette. Measure Absorbance at 265 nm (
) for 60 seconds to establish the background oxidation rate ( ). -
Complex Formation: In a separate tube, mix Peptide and Cu(II) in a 1:1 ratio and incubate for 2 minutes.
-
Initiation: Add the Cu-Peptide complex to the cuvette.
-
Measurement: Monitor the decrease in
for 10–20 minutes. -
Calculation: The reaction rate (
) is calculated using the extinction coefficient of ascorbate ( ).
Experimental Workflow Diagram
Caption: Standardized workflow for preparing [Gln11]-Aβ(1-16) and measuring oxidative activity.
Part 4: Comparative Data Synthesis
The following table synthesizes typical experimental values found in bioinorganic literature comparing WT Aβ(1-16) and the [Gln11] variant.
| Parameter | WT Aβ(1-16) | [Gln11]-Aβ(1-16) (E11Q) | Mechanistic Implication |
| Cu(II) Affinity ( | ~0.1 - 1.0 nM | ~1.0 - 10 nM | Loss of Glu11-O ligand slightly weakens Cu(II) binding. |
| Coordination Mode | {N, O, 3N} (Comp I) | Distorted {N, O, 3N} | E11Q destabilizes Component I, favoring dynamic exchange. |
| Ascorbate Oxidation Rate | Moderate ( | Increased ( | Destabilized Cu(II) state is more easily reduced to Cu(I). |
| Redox Potential ( | ~ +300 mV (vs NHE) | Shifted Anodic | Easier reduction facilitates ROS cycling. |
Key Insight: The E11Q mutation demonstrates that while Glu11 is not strictly essential for Cu(II) binding (the complex still forms), it is crucial for redox silencing . By stabilizing the Cu(II) state, the carboxylate of Glu11 in the WT peptide acts as a "brake" on ROS production. Removing it (as in [Gln11]) releases this brake, often resulting in higher oxidative stress in vitro.
References
-
Hureau, C., et al. (2011). Coordination of redox active metal ions to the amyloid precursor protein and to amyloid-β peptides involved in Alzheimer disease.[3][4][5][6] Coordination Chemistry Reviews.
-
Faller, P., & Hureau, C. (2009). Bioinorganic chemistry of copper and zinc ions coordinated to amyloid-beta peptide.[4] Dalton Transactions.
-
Drew, S. C., et al. (2009). Pleomorphic Copper Coordination by Alzheimer's Disease Amyloid-β Peptide. Journal of the American Chemical Society.
-
Cheignon, C., et al. (2018). Oxidative stress and the amyloid beta peptide in Alzheimer's disease.[1][2][3][4][5][6][7] Redox Biology.[4][8]
-
Alies, B., et al. (2013). Molecular mechanism of copper(II)-induced oxidation of the amyloid-β peptide. Chemical Communications.
Sources
- 1. An integrated study of the affinities of the Aβ16 peptide for Cu(I) and Cu(II): implications for the catalytic production of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ascorbate oxidation by Cu(Amyloid-β) complexes: determination of the intrinsic rate as function of alterations in the peptide sequence reveals key residues for ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current understanding of metal-dependent amyloid-β aggregation and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative stress and the amyloid beta peptide in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of PTA in the prevention of Cu(Amyloid-β) induced ROS formation and Amyloid-β oligomerisation in the presence of Zn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redox Reactions of Copper Complexes Formed with Different β-amyloid Peptides and Their Neuropathalogical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
solid-phase peptide synthesis protocol for [Gln11]-beta-Amyloid (1-16)
Application Notes and Protocols
Abstract
This document provides a detailed, field-proven protocol for the chemical synthesis of the [Gln11]-β-Amyloid (1-16) peptide fragment (Sequence: DAEFRHDSGYQVHHQK) using Fmoc-based solid-phase peptide synthesis (SPPS). Amyloid-β (Aβ) peptides are notoriously difficult to synthesize due to their propensity for on-resin aggregation, which can lead to incomplete reactions and low yields.[1][2] This guide addresses these challenges by outlining optimized coupling strategies, the critical use of side-chain protecting groups, particularly for the glutamine residue at position 11, and robust purification and characterization methodologies. This protocol is designed for researchers in neurobiology, biochemistry, and drug development investigating the pathological mechanisms of Alzheimer's disease.
Introduction: The Challenge of Synthesizing Amyloid-β Peptides
The amyloid-β peptide is the primary component of amyloid plaques, a key pathological hallmark of Alzheimer's disease (AD).[3][4] The Aβ(1-16) fragment is a critical domain involved in metal ion coordination (Cu²⁺, Zn²⁺) and is believed to play a role in the early stages of peptide aggregation and neurotoxicity.[5][6][7] The specific variant [Gln11]-Aβ(1-16), substituting the native glutamate, is valuable for studying the impact of charge and hydrogen bonding at this position on the peptide's biophysical properties.
Chemical synthesis via SPPS is the most effective method for producing high-purity Aβ fragments for research. However, the synthesis is hampered by the peptide's natural tendency to form β-sheet structures and aggregate while still attached to the solid support resin.[2][8] This aggregation can physically block reactive sites, leading to failed coupling and deprotection steps.
Furthermore, the presence of glutamine (Gln) introduces a specific chemical challenge. During the activation step of the coupling reaction, the side-chain amide of an unprotected or poorly protected Gln can undergo dehydration, forming a nitrile group, or cyclize to form pyroglutamate, especially at the N-terminus.[9] Therefore, a robust side-chain protection strategy is paramount for a successful synthesis.[10]
This guide provides a comprehensive workflow, explaining the rationale behind each step to empower researchers to overcome these obstacles and reliably produce high-quality [Gln11]-Aβ(1-16).
Materials and Reagents
Equipment
-
Manual or automated peptide synthesizer
-
Reaction vessel with a fritted filter
-
Mechanical shaker
-
Lyophilizer (freeze-dryer)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Analytical HPLC system
-
Mass Spectrometer (MALDI-TOF or ESI-MS)
Resins, Solvents, and Reagents
| Reagent | Purpose | Recommended Grade |
| Rink Amide MBHA Resin (100-200 mesh) | Solid support for C-terminal amide peptide | High-loading |
| N,N-Dimethylformamide (DMF) | Primary solvent for SPPS | Peptide synthesis |
| Dichloromethane (DCM) | Solvent for resin swelling and washing | ACS Grade |
| Piperidine | Fmoc-deprotection base | Peptide synthesis |
| N,N'-Diisopropylethylamine (DIPEA) | Activation base | Peptide synthesis |
| HBTU / HOBt or DIC / Oxyma | Coupling (activation) reagents | Peptide synthesis |
| Trifluoroacetic acid (TFA) | Cleavage from resin & side-chain deprotection | Reagent Grade |
| Triisopropylsilane (TIS) | Scavenger for cleavage | Reagent Grade |
| Diethyl ether, cold (~4°C) | Peptide precipitation | ACS Grade |
| Acetonitrile (ACN) | HPLC mobile phase | HPLC Grade |
Fmoc-Protected Amino Acids
All amino acids should be of high purity. The choice of side-chain protecting groups is critical for success.
| Amino Acid (Residue) | Fmoc-Derivative with Protecting Group |
| Aspartic Acid (D) | Fmoc-Asp(OtBu)-OH |
| Alanine (A) | Fmoc-Ala-OH |
| Glutamic Acid (E) | Fmoc-Glu(OtBu)-OH |
| Phenylalanine (F) | Fmoc-Phe-OH |
| Arginine (R) | Fmoc-Arg(Pbf)-OH |
| Histidine (H) | Fmoc-His(Trt)-OH |
| Serine (S) | Fmoc-Ser(tBu)-OH |
| Glycine (G) | Fmoc-Gly-OH |
| Tyrosine (Y) | Fmoc-Tyr(tBu)-OH |
| Glutamine (Q) | Fmoc-Gln(Trt)-OH |
| Valine (V) | Fmoc-Val-OH |
| Lysine (K) | Fmoc-Lys(Boc)-OH |
Expert Insight: The use of Fmoc-Gln(Trt)-OH is mandatory for this protocol. The bulky trityl (Trt) group on the side-chain amide offers two key advantages: 1) It sterically prevents the side-chain amide from undergoing dehydration or cyclization during activation[11][12], and 2) It significantly improves the solubility of the amino acid derivative in organic solvents, ensuring efficient and complete coupling reactions.[11]
Experimental Workflow: Synthesis and Purification
The overall workflow is a multi-stage process beginning with resin preparation and culminating in a highly pure, characterized peptide.
Caption: Workflow for the synthesis of [Gln11]-Aβ(1-16).
Step-by-Step Synthesis Protocol (0.1 mmol scale)
Resin Preparation
-
Place 0.1 mmol of Rink Amide MBHA resin in a reaction vessel.
-
Add 10 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
Chain Elongation Cycle
This cycle is repeated for each amino acid in the sequence, from C-terminus (Lys16) to N-terminus (Asp1).
-
Fmoc Deprotection:
-
Add 10 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh 10 mL of 20% piperidine in DMF.
-
Agitate for 10 minutes, then drain. The use of a mild base like piperidine efficiently removes the Fmoc group via a β-elimination mechanism.[13]
-
-
Washing:
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove all residual piperidine and the dibenzofulvene-piperidine adduct.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (0.4 mmol) and 3.9 equivalents of HBTU (0.39 mmol) in 5 mL of DMF.
-
Add 8 equivalents of DIPEA (0.8 mmol) to the vial. This is the activation step, forming the reactive ester of the amino acid.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate for 45-60 minutes at room temperature.
-
QC Check (Optional): Perform a ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating a complete reaction. If the test is positive, repeat the coupling step.
-
-
Washing:
-
Wash the resin with DMF (3 x 10 mL) to remove excess reagents.
-
-
Repeat: Return to Step 1 for the next amino acid in the sequence.
Final Cleavage and Deprotection
-
After the final coupling (Asp1) and subsequent washing, perform one last Fmoc deprotection cycle as described in step 4.2.1.
-
Wash the resin thoroughly with DMF (5x), followed by DCM (5x) to prepare for cleavage. Dry the resin under a stream of nitrogen.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.
-
Causality: TFA is a strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (tBu, Boc, Pbf, Trt).[13] TIS is a critical scavenger that captures reactive carbocations, such as the trityl cation released from Gln and His residues, preventing them from causing side reactions like the alkylation of other residues.[14][15]
-
-
Add 10 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the solution to separate the peptide-containing cleavage mixture from the resin beads. Collect the filtrate.
-
Wash the resin beads with an additional 2 mL of neat TFA and combine the filtrates.
Peptide Precipitation and Isolation
-
Reduce the volume of the TFA solution to ~2 mL under a gentle stream of nitrogen.
-
Add the concentrated peptide solution dropwise into a 50 mL conical tube containing 40 mL of ice-cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture at 3000 x g for 10 minutes. Decant the ether.
-
Wash the peptide pellet with another 20 mL of cold ether, centrifuge, and decant.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the peptide in a minimal amount of 50% Acetonitrile/Water and freeze-dry (lyophilize) overnight to obtain a fluffy white powder.
Purification by Reverse-Phase HPLC
Amyloidogenic peptides can be challenging to purify.[16][17] A high-pH mobile phase system often improves peak shape and resolution for Aβ peptides.[16][18]
| Parameter | Setting |
| Column | Preparative C18, 5-10 µm particle size |
| Mobile Phase A | 20 mM Ammonium Hydroxide (NH₄OH) in ultrapure water |
| Mobile Phase B | 80% Acetonitrile, 20 mM NH₄OH in ultrapure water |
| Flow Rate | ~15-20 mL/min (dependent on column diameter) |
| Detection | 220 nm (peptide backbone) & 280 nm (Tyrosine) |
| Gradient | 5-45% B over 40 minutes |
Protocol:
-
Dissolve the crude lyophilized peptide in the sample dissolution buffer (0.1% NH₄OH).[16] Centrifuge to remove any insoluble material.
-
Equilibrate the HPLC column with 5% Buffer B.
-
Inject the dissolved sample onto the column.
-
Run the linear gradient from 5% to 45% Buffer B over 40 minutes.
-
Collect 2-4 mL fractions corresponding to the major peak.
-
Analyze small aliquots of the collected fractions by analytical HPLC and mass spectrometry to identify those containing the pure target peptide.
-
Pool the pure fractions and lyophilize to obtain the final product.
Characterization and Quality Control
Mass Spectrometry
Verification of the peptide's molecular mass is essential.
-
Sequence: DAEFRHDSGYQVHHQK
-
Molecular Formula: C₈₄H₁₂₀N₂₈O₂₇
-
Average Molecular Weight: 1969.99 g/mol
-
Monoisotopic Molecular Weight: 1968.87 g/mol
-
Expected Result: A major peak corresponding to [M+H]⁺ at m/z ≈ 1969.9 (for ESI) or 1968.9 (for MALDI).
Analytical HPLC
Purity is assessed by analytical reverse-phase HPLC.
-
Purity Standard: ≥95% is required for most biological assays.[16]
-
Method: Use a similar gradient to the preparative method but on an analytical C18 column with a lower flow rate (e.g., 1 mL/min).
-
Expected Result: A single, sharp major peak representing the purified peptide.
References
-
Warner, C. J. A., et al. (2017). A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation. Journal of Visualized Experiments, (121). Available at: [Link]
-
Lala, A., & D'Andrea, L. (2012). The use of mass spectrometry to study amyloid-β peptides. Journal of Alzheimer's Disease, 28(3), 481-494. Available at: [Link]
-
Warner, C. J. A., et al. (2017). A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation. PubMed, National Center for Biotechnology Information. Available at: [Link]
-
Choi, J. W., et al. (2012). Efficient access to highly pure β-amyloid peptide by optimized solid-phase synthesis. Amyloid, 19(3), 133-139. Available at: [Link]
-
Kubo, T., et al. (2011). Identification and quantification of amyloid beta-related peptides in human plasma using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of Alzheimer's Disease, 23(2), 263-272. Available at: [Link]
-
Lourdel, S., et al. (2015). Quantitative detection of amyloid-β peptides by mass spectrometry: state of the art and clinical applications. Analytical and Bioanalytical Chemistry, 407(22), 6615-6628. Available at: [Link]
-
Pattankar, J. V., & Gibson, T. J. (2018). Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42, using a double linker system. Organic & Biomolecular Chemistry, 16(46), 9020-9024. Available at: [Link]
-
Kasim, N. S., et al. (2018). Novel Purification Process for Amyloid Beta Peptide(1-40). Molecules, 23(11), 2829. Available at: [Link]
-
Wang, J., et al. (2025). Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. Comprehensive Reviews in Food Science and Food Safety. Available at: [Link]
-
Wang, J., et al. (2025). Glutamine-derived peptides: Current progress and future directions. Comprehensive Reviews in Food Science and Food Safety. Available at: [Link]
-
Iris Biotech GmbH. (2026). Fmoc-Gln(Trt)-OH: Efficient Solvation for Enhanced Peptide Coupling. Retrieved from [Link]
-
AnaSpec. (n.d.). Beta-Amyloid (1-16) Peptide. Retrieved from [Link]
-
Chelli, F., et al. (2020). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Frontiers in Molecular Biosciences, 7, 597022. Available at: [Link]
-
Bio-Synthesis Inc. (n.d.). Alzheimer's Disease Peptide|Beta Amyloid Peptides. Retrieved from [Link]
-
GenScript. (n.d.). β-amyloid (1-16). Retrieved from [Link]
-
Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(3), 859-866. Available at: [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(10), 599-617. Available at: [Link]
-
Kamihira, M., et al. (2006). Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer's β. Journal of the American Chemical Society, 128(36), 11718-11719. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 3. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 4. Alzheimer's Disease Peptide|Beta Amyloid Peptides [biosyn.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Beta-Amyloid (1-16) Peptide [anaspec.com]
- 7. genscript.com [genscript.com]
- 8. Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer’s β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The use of mass spectrometry to study amyloid-β peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification and quantification of amyloid beta-related peptides in human plasma using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
preparation of monomeric [Gln11]-beta-Amyloid (1-16) stock solutions
Application Note: Preparation of Monomeric [Gln11]-
Abstract & Scientific Context
The [Gln11]-
While the 1-16 fragment lacks the hydrophobic C-terminus responsible for rapid fibrillization (seen in A
Critical Pre-Protocol Considerations
Labware & Contamination Control
-
Low-Binding Plasticware: A
peptides adhere to standard polypropylene. Use siliconized tubes or "Low Protein Binding" tubes (e.g., Eppendorf LoBind) to prevent massive sample loss. -
Metal-Free Environment: As this peptide is a metal chelator (
for Cu(II) pM range), trace metals in standard buffers will alter its conformation.-
Action: All buffers and water (
) should be treated with Chelex-100 resin or equivalent to remove background metal ions.
-
-
TFA Counter-ion: Synthetic peptides are typically delivered as Trifluoroacetate (TFA) salts.[1] TFA can interfere with FTIR and cell toxicity assays. If the downstream application is sensitive to TFA, an HCl exchange step (lyophilization from 10 mM HCl) is recommended before starting this protocol.
Chemical Properties
| Property | Data |
| Sequence | Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Gln -Val-His-His-Gln-Lys |
| Molecular Weight | ~1953.1 g/mol (varies slightly by counter-ion) |
| Isoelectric Point (pI) | ~7.8 (Shifted from ~6.0 in WT due to E |
| Extinction Coeff.[2] ( | |
| Solubility | High in water/acid; lower in high salt. |
Workflow Visualization
The following diagram outlines the "Reset-Quantify-Store" logic essential for reproducibility.
Caption: Workflow for generating seed-free [Gln11]-A
Detailed Protocol
Phase 1: HFIP Pre-treatment (The Structural Reset)
Why: Synthetic peptides often contain pre-formed aggregates from the lyophilization process. HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) is a potent hydrogen-bond breaker that dissociates these structures, ensuring every experiment starts from a "monomeric zero-point."
-
Venting: Allow the peptide vial to equilibrate to room temperature before opening to prevent water condensation.
-
Dissolution: Add 100% HFIP to the peptide vial to achieve a concentration of approximately 1 mg/mL.
-
Note: Handle HFIP in a fume hood (volatile and corrosive).
-
-
Incubation: Vortex gently and incubate at room temperature for 60 minutes. The solution should be perfectly clear.
-
Film Formation:
-
Aliquot the solution into Low-Bind microcentrifuge tubes (e.g., 0.1 mg peptide per tube).
-
Evaporate the HFIP using a SpeedVac (centrifugal concentrator) or a gentle stream of high-purity Nitrogen gas.
-
Result: A transparent, thin peptide film will form at the bottom of the tube.
-
-
Desiccation: Place the tubes in a vacuum desiccator overnight to remove residual traces of HFIP.
-
Checkpoint: These films can be stored at -20°C or -80°C for months.
-
Phase 2: Reconstitution & Quantification
Why: Gravimetric weighing of mg-quantities of peptide is notoriously inaccurate due to static electricity and hydration salts. UV-Vis spectroscopy based on Tyrosine absorbance is the only accurate method for stock determination.
-
Solvent Choice:
-
Clarification: Centrifuge the solution at 16,000
g for 10 minutes at 4°C. Transfer the supernatant to a fresh Low-Bind tube. This removes any insoluble dust or non-dissolved aggregates. -
Quantification (UV-Vis):
-
Use a micro-volume spectrophotometer (e.g., NanoDrop) or a quartz cuvette (1 cm pathlength).
-
Blank: The solvent used for dissolution (e.g., 10 mM HCl).
-
Measurement: Measure Absorbance at 276 nm (
). -
Calculation: Use the Beer-Lambert Law:
-
(Extinction Coefficient): 1410 M
cm (Specific for Tyrosine in acidic/neutral aqueous solution). - (Pathlength): 1 cm (or normalized to 1 cm).
-
(Extinction Coefficient): 1410 M
-
Phase 3: Storage
-
Dilute the stock to a standard working concentration (e.g., 200
M or 1 mM) using the same solvent. -
Aliquot into small volumes (single-use) to avoid freeze-thaw cycles.
-
Flash Freeze: Snap-freeze in liquid nitrogen.
-
Store: -80°C.
Quality Control (QC) & Validation
To ensure the stock is truly monomeric and valid for metal-binding studies:
| Method | Expected Result for Monomeric [Gln11]-A |
| UV Spectrum | Peak max at ~276 nm. No scattering tail at >350 nm (scattering indicates aggregates). |
| Mass Spectrometry | Confirm Mass ~1953 Da. Check for +16 Da peaks (Methionine/Tyrosine oxidation). |
| Thioflavin T (ThT) | Negative. A |
Troubleshooting
-
Problem: The peptide film does not dissolve completely in water/HCl.
-
Solution: Add a minimal volume of DMSO (Dimethyl sulfoxide) first. For example, add 5
L DMSO to wet the film, vortex, then dilute with buffer. Ensure final DMSO concentration in your assay is <1%.
-
-
Problem: Inconsistent metal binding data.
-
Solution: The buffer likely contains trace Cu/Zn. Treat all buffers with Chelex-100 resin. Do not use standard glass bottles (leach ions); use plastic.
-
-
Problem: Concentration reads lower than expected based on weight.
-
Reason: Peptide salts (TFA) and water content can account for 30-40% of the solid weight. Trust the UV quantification, not the balance.
-
References
-
Faller, P., & Hureau, C. (2009). Bioinorganic chemistry of copper and zinc ions coordinated to amyloid-beta peptide.[3][8][9] Dalton Transactions, (48), 10805–10819. Link
-
Stine, W. B., et al. (2011). Preparing Synthetic A
in Different Aggregation States. Methods in Molecular Biology, 670, 13–32. Link -
Alies, B., et al. (2013). Zinc impact on amyloid-beta 1-16 peptide features: conformational state, aggregation, and neurotoxicity. Metallomics, 5(2), 103-110. Link
-
Pace, C. N., et al. (1995). How to measure and predict the molar absorption coefficient of a protein. Protein Science, 4(11), 2411–2423. (Source for Tyrosine
determination). Link
Sources
- 1. novoprolabs.com [novoprolabs.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Characterization of the ZnII binding to the peptide amyloid-beta1-16 linked to Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acumenpharm.com [acumenpharm.com]
- 5. Extinction Coefficient Determination of Proteins [biosyn.com]
- 6. Simple, Reliable Protocol for High-Yield Solubilization of Seedless Amyloid-β Monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metal Binding of Alzheimer’s Amyloid-β and Its Effect on Peptide Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Probing Molecular Interactions: A Guide to Using [Gln11]-beta-Amyloid (1-16) in Surface Plasmon Resonance (SPR) Assays
Introduction: The Significance of [Gln11]-beta-Amyloid (1-16) in Alzheimer's Disease Research
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain.[1] These peptides, particularly the longer forms like Aβ(1-42), have a high propensity to aggregate into soluble oligomers, protofibrils, and insoluble fibrils, which are major components of the amyloid plaques found in AD patients.[1][2] The shorter Aβ(1-16) fragment is also of significant interest as it represents a key N-terminal region involved in interactions with various molecules and is a product of the amyloidogenic processing pathway. The variant [Gln11]-beta-Amyloid (1-16) (Sequence: DAEFRHDSGYQ VHHQK)[3][4] is a valuable tool for studying specific molecular recognition events at the N-terminus of the Aβ peptide. Understanding the binding kinetics and affinity of potential therapeutic agents, diagnostic markers, or physiological partners to this region is crucial for developing effective strategies against AD.[5]
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for the real-time analysis of biomolecular interactions.[1][6] It provides quantitative information on the kinetics (association and dissociation rates) and affinity of binding events, making it an indispensable tool in drug discovery and molecular biology research.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of [Gln11]-beta-Amyloid (1-16) in SPR assays. We will delve into the rationale behind experimental choices, provide detailed protocols, and offer insights into data interpretation and troubleshooting.
Principle of Surface Plasmon Resonance (SPR)
SPR technology measures changes in the refractive index at the surface of a sensor chip. In a typical experiment, one molecule (the ligand) is immobilized on the sensor surface, and its binding partner (the analyte) is flowed across the surface in a continuous stream of buffer. The binding of the analyte to the ligand causes an increase in the mass at the sensor surface, which in turn alters the refractive index. This change is detected in real-time and is proportional to the amount of bound analyte. The resulting sensorgram, a plot of response units (RU) versus time, provides a wealth of information about the interaction.
Experimental Design and Strategy
A successful SPR experiment hinges on a well-thought-out experimental design. The choice of immobilization strategy, sensor chip, and running buffer are critical for obtaining high-quality, interpretable data.
Choosing the Right Immobilization Strategy
The goal of immobilization is to attach the ligand ([Gln11]-beta-Amyloid (1-16)) to the sensor surface in a way that preserves its biological activity and allows for optimal interaction with the analyte.[6][7] Several covalent coupling chemistries are available, with amine coupling being the most common.[7][8]
-
Amine Coupling: This method utilizes the primary amine groups (the N-terminus and the ε-amino group of lysine) in the peptide to form stable amide bonds with an activated carboxylated sensor surface (e.g., CM5 chip).[8][9] It is a robust and widely applicable technique.[7]
-
Thiol Coupling: If the peptide has a free cysteine residue (or one can be engineered into the sequence), thiol coupling offers a more site-specific immobilization, potentially leading to a more uniform orientation of the ligand on the surface.[7]
-
Biotin-Streptavidin Capture: Biotinylating the peptide and using a streptavidin-coated sensor chip provides a high-affinity, non-covalent immobilization method. This can be advantageous for ensuring a consistent orientation of the peptide.[10]
For [Gln11]-beta-Amyloid (1-16), which contains a lysine residue and a free N-terminus, amine coupling is a straightforward and effective initial approach.
Sensor Chip Selection
The choice of sensor chip depends on the immobilization chemistry and the nature of the interactants. The CM5 sensor chip is a popular choice for amine coupling, featuring a carboxymethylated dextran matrix that provides a hydrophilic environment and minimizes non-specific binding.[8]
Buffer and Solution Preparation
The running buffer should mimic physiological conditions as closely as possible while minimizing non-specific binding. A common starting point is HBS-EP+ buffer (HEPES buffered saline with EDTA and P20 surfactant). The inclusion of a surfactant like Tween-20 is crucial to reduce non-specific hydrophobic interactions.[11]
Key Considerations for [Gln11]-beta-Amyloid (1-16) Preparation:
Amyloid peptides are prone to aggregation.[12][13] To ensure that the injected peptide is primarily monomeric, proper handling is essential.
-
Solubilization: Initially dissolve the lyophilized peptide in a small amount of hexafluoroisopropanol (HFIP) to break down any pre-existing aggregates. Then, evaporate the HFIP and resuspend the peptide in a suitable aqueous buffer or DMSO.[10]
-
Storage: Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Pre-analysis Preparation: Before each experiment, it is advisable to freshly prepare dilutions of the peptide and centrifuge them at high speed to remove any aggregates.
Detailed Protocols
Protocol 1: Immobilization of [Gln11]-beta-Amyloid (1-16) via Amine Coupling
This protocol outlines the steps for immobilizing the peptide onto a CM5 sensor chip.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine Coupling Kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl)[9]
-
[Gln11]-beta-Amyloid (1-16) peptide
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
Procedure:
-
System Priming: Prime the system with running buffer until a stable baseline is achieved.
-
Surface Activation: Inject a freshly prepared 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to activate the carboxyl groups on the sensor surface.[8]
-
Ligand Injection: Inject the [Gln11]-beta-Amyloid (1-16) solution (typically 10-50 µg/mL in immobilization buffer) over the activated surface. The desired immobilization level will depend on the molecular weight of the analyte and the expected affinity of the interaction. A lower density is often preferable for kinetic analysis to avoid mass transport limitations.[14]
-
Deactivation: Inject 1 M ethanolamine-HCl pH 8.5 for 7 minutes to deactivate any remaining active esters on the surface and block non-reacted sites.[8]
-
Stabilization: Wash the surface with running buffer until a stable baseline is obtained. The difference in response units before activation and after stabilization represents the amount of immobilized ligand.
Workflow Visualization:
Caption: Amine coupling workflow for peptide immobilization.
Protocol 2: Kinetic Analysis of Analyte Binding
This protocol describes the steps for analyzing the interaction of a soluble analyte with the immobilized [Gln11]-beta-Amyloid (1-16).
Materials:
-
Immobilized [Gln11]-beta-Amyloid (1-16) sensor chip
-
Analyte of interest (e.g., small molecule, antibody, protein)
-
Running Buffer: HBS-EP+
-
Regeneration Solution (if required, e.g., 10 mM Glycine-HCl, pH 2.0)
Procedure:
-
Baseline Establishment: Flow running buffer over the sensor surface until a stable baseline is achieved.
-
Analyte Injection (Association): Inject a series of increasing concentrations of the analyte over the surface for a defined period to monitor the association phase. It is crucial to include a zero-concentration (buffer only) injection as a control.
-
Dissociation: Switch back to flowing only running buffer over the surface to monitor the dissociation of the analyte from the ligand.
-
Regeneration (Optional): If the analyte does not fully dissociate, inject a pulse of a suitable regeneration solution to remove the bound analyte and prepare the surface for the next injection cycle. The choice of regeneration solution must be carefully optimized to ensure it removes the analyte without damaging the immobilized ligand.[15][16]
-
Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[17]
Binding Interaction Visualization:
Caption: Schematic of a binding interaction in SPR.
Data Interpretation and Quality Control
A critical aspect of any SPR experiment is ensuring the quality and reliability of the data.
| Parameter | Description | Acceptable Range/Criteria | Potential Issues if Outside Range |
| Baseline Stability | The stability of the signal before analyte injection. | Drift < 5 RU/min | Temperature fluctuations, buffer mismatch, unstable surface.[15] |
| Chi-squared (χ²) Value | A measure of the goodness of fit between the experimental data and the chosen binding model. | Should be low (typically < 10% of Rmax) | Inappropriate binding model, complex kinetics, data artifacts. |
| Residuals Plot | A plot of the difference between the fitted curve and the experimental data. | Should be randomly distributed around zero. | Systematic deviations indicate a poor fit or complex binding events. |
| Mass Transport Limitation | Occurs when the rate of analyte binding is limited by its diffusion to the surface, not the intrinsic binding kinetics. | Test by varying the flow rate. Binding rates should be independent of flow rate.[14] | Inaccurate kinetic constants. |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| No or Low Binding Signal | Inactive immobilized ligand; Low analyte concentration; Low affinity interaction. | Re-immobilize fresh ligand; Increase analyte concentration; Use a higher sensitivity instrument or chip.[15][16] |
| High Non-Specific Binding | Insufficient blocking; Hydrophobic or electrostatic interactions with the sensor surface. | Increase surfactant concentration in running buffer; Add BSA to the buffer; Use a different sensor chip chemistry.[15][16][18] |
| Poor Regeneration | Regeneration solution is too harsh or too mild. | Screen a panel of regeneration solutions (e.g., low pH, high salt) to find one that removes the analyte without damaging the ligand.[16] |
| Irreproducible Results | Aggregation of peptide or analyte; Inconsistent sample preparation. | Ensure proper handling and preparation of amyloid peptides to maintain a monomeric state; Use fresh dilutions for each experiment.[2] |
Conclusion
Surface Plasmon Resonance provides a robust and sensitive platform for characterizing the interactions of [Gln11]-beta-Amyloid (1-16). By carefully designing the experiment, optimizing immobilization and assay conditions, and critically evaluating the data, researchers can gain valuable insights into the molecular recognition events involving this key region of the amyloid-beta peptide. This knowledge is paramount for the rational design of novel therapeutics and diagnostics for Alzheimer's disease.
References
-
Aguilar, M. I., & Small, D. H. (2005). Surface plasmon resonance for the analysis of beta-amyloid interactions and fibril formation in Alzheimer's disease research. Talanta, 65(4), 838-851. [Link]
-
Aprile, F. A., et al. (2020). The Detection of Toxic Amyloid-β Fibril Fragments Through a Surface Plasmon Resonance Immunoassay. International Journal of Molecular Sciences, 21(23), 9225. [Link]
-
Bongiovanni, M. N., et al. (2013). Site-specific peptide and protein immobilization on surface plasmon resonance chips via strain-promoted cycloaddition. Chemical Communications, 49(31), 3248-3250. [Link]
-
SPRpages. (2022). Immobilization theory. [Link]
-
Rofo, F., et al. (2021). Novel multivalent design of a monoclonal antibody improves binding strength to soluble aggregates of amyloid beta. Translational Neurodegeneration, 10(1), 38. [Link]
-
Cairo, C. W., et al. (2004). Immobilized amyloid-β protein experiments using SPR technology. In Amyloid Proteins (pp. 273-289). Humana Press. [Link]
-
Bio-protocol. (2013). Protein-peptide Interaction by Surface Plasmon Resonance. Bio-protocol, 3(3), e349. [Link]
-
Legleiter, J., et al. (2004). Surface Plasmon Resonance Binding Kinetics of Alzheimer's Disease Amyloid β Peptide Capturing- and Plaque Binding- Monoclonal Antibodies. Biochemistry, 43(24), 7827-7835. [Link]
-
Portelius, E., et al. (2013). Aβ1-15/16 as a marker for γ-secretase inhibition in Alzheimer's disease. Journal of Alzheimer's Disease, 35(4), 785-792. [Link]
-
SPR-Pages. (2022). Amine-coupling. [Link]
-
Kim, J., et al. (2010). Surface Plasmon Resonance Analysis of Alzheimer's β-Amyloid Aggregation on a Solid Surface: From Monomers to Fully-Grown Fibrils. Analytical Chemistry, 82(15), 6348-6355. [Link]
-
PubChem. (n.d.). L-alpha-Aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-L-arginyl-L-histidyl-L-alpha-aspartyl-L-serylglycyl-L-tyrosyl-L-glutaminyl-L-valyl-L-histidyl-L-histidyl-L-glutaminyl-L-lysine. [Link]
-
Zeder-Lutz, G., et al. (1997). Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor. Journal of Molecular Recognition, 10(4), 214-223. [Link]
-
Hilbich, C., et al. (1991). Kinetics of aggregation of synthetic beta-amyloid peptide. Journal of Molecular Biology, 218(1), 149-163. [Link]
-
Legleiter, J., et al. (2004). Surface Plasmon Resonance Binding Kinetics of Alzheimer's Disease Amyloid β Peptide-Capturing and Plaque-Binding Monoclonal Antibodies. Biochemistry, 43(24), 7827-7835. [Link]
-
QYAOBIO. (n.d.). Amyloid Peptide. [Link]
-
Hane, F., et al. (2013). The aggregation kinetics of Alzheimer's β-amyloid peptide is controlled by stochastic nucleation. The FEBS Journal, 280(19), 4836-4845. [Link]
-
Shirvan, P., et al. (2022). Efficient characterization of multiple binding sites of small molecule imaging ligands on amyloid-beta, tau and alpha-synuclein. European Journal of Nuclear Medicine and Molecular Imaging, 49(12), 4069-4083. [Link]
-
ResearchGate. (2023). Please help me. SPR experiment troubleshooting? [Link]
-
Roche, C., & Garnier, C. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 4-9. [Link]
-
Kim, H. J., et al. (2021). Surface Plasmon Resonance Assay for Identification of Small Molecules Capable of Inhibiting Aβ Aggregation. ACS Applied Materials & Interfaces, 13(24), 27956-27964. [Link]
-
Sutharsan, Y., et al. (2018). Oligomerization Alters Binding Affinity Between Amyloid Beta and a Modulator of Peptide Aggregation. eScholarship, University of California. [Link]
-
Chen, S., et al. (2010). Interaction between Human Prion Protein and Amyloid-β (Aβ) Oligomers: ROLE OF N-TERMINAL RESIDUES. Journal of Biological Chemistry, 285(34), 26377-26387. [Link]
-
Brener, O., et al. (2014). Immobilization of Homogeneous Monomeric, Oligomeric and Fibrillar Aβ Species for Reliable SPR Measurements. PLoS ONE, 9(3), e90025. [Link]
-
DOJINDO. (n.d.). Amine Coupling Kit. [Link]
-
Bitesize Bio. (2022). Surface Plasmon Resonance Troubleshooting. [Link]
-
Arosio, P., et al. (2017). Influence of denaturants on amyloid β42 aggregation kinetics. Frontiers in Molecular Biosciences, 4, 6. [Link]
-
ResearchGate. (n.d.). Aggregation kinetics of Aβ(16–28) WT and its mutants estimated by ThT... [Link]
-
AnaSpec. (n.d.). Beta-Amyloid Peptides. [Link]
Sources
- 1. Surface plasmon resonance for the analysis of beta-amyloid interactions and fibril formation in Alzheimer's disease research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. L-alpha-Aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-L-arginyl-L-histidyl-L-alpha-aspartyl-L-serylglycyl-L-tyrosyl-L-glutaminyl-L-valyl-L-histidyl-L-histidyl-L-glutaminyl-L-lysine | C84H120N28O27 | CID 71308456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Amyloid - Amyloid Peptide - QYAOBIO [qyaobio.com]
- 5. Aβ1-15/16 as a marker for γ-secretase inhibition in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Theory [sprpages.nl]
- 8. Amine-coupling [sprpages.nl]
- 9. dojindo.co.jp [dojindo.co.jp]
- 10. Immobilization of Homogeneous Monomeric, Oligomeric and Fibrillar Aβ Species for Reliable SPR Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Kinetics of aggregation of synthetic beta-amyloid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The aggregation kinetics of Alzheimer’s β-amyloid peptide is controlled by stochastic nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Surface Plasmon Resonance Binding Kinetics of Alzheimer’s Disease Amyloid β Peptide Capturing- and Plaque Binding- Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: [Gln11]-beta-Amyloid (1-16) CD Spectra Troubleshooting
Welcome to the technical support guide for resolving baseline noise in Circular Dichroism (CD) spectra of [Gln11]-beta-Amyloid (1-16). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-quality CD data.
I. Frequently Asked Questions (FAQs)
Q1: My CD spectrum for [Gln11]-Aβ(1-16) is extremely noisy, especially below 210 nm. What is the most common cause?
A: The most frequent culprits for a noisy CD spectrum, particularly in the far-UV region, are issues with the buffer composition and sample aggregation.[1] Many common buffer components, especially chloride ions, absorb strongly below 220 nm, which can obscure the peptide's signal.[2] Additionally, amyloidogenic peptides like Aβ(1-16) are prone to aggregation, which causes light scattering and introduces significant noise and artifacts into the spectrum.[3][4]
Q2: What is an ideal buffer for CD analysis of [Gln11]-Aβ(1-16)?
A: An ideal buffer for CD spectroscopy should have minimal absorbance in the far-UV region.[5] Phosphate buffers, such as sodium or potassium phosphate, are highly recommended.[6] It is crucial to avoid buffers containing high concentrations of chloride ions (like NaCl in PBS) as they absorb strongly at low wavelengths.[1][5] If ionic strength needs to be adjusted, consider using salts like NaF or Na2SO4.[6]
Q3: How can I tell if my peptide is aggregating during the CD experiment?
A: Aggregation can be suspected if you observe a time-dependent increase in signal noise, a rising baseline, or a decrease in the overall signal intensity at key wavelengths (e.g., the minimum around 200 nm for a random coil).[7] A more direct method is to use Dynamic Light Scattering (DLS) to check for the presence of large particles in your sample before and after the CD measurement.[4][8]
Q4: What concentration of [Gln11]-Aβ(1-16) should I use?
A: The optimal concentration depends on the cuvette pathlength. For a standard 1 mm pathlength cuvette, a concentration range of 0.1-0.5 mg/mL is typically recommended for far-UV CD.[9] It's essential to ensure the total absorbance of the sample (peptide + buffer) does not exceed 1.0-1.5 at any wavelength in your scan range to avoid detector saturation and signal distortion.[9][10]
Q5: My baseline for the buffer alone looks noisy. What should I do?
A: A noisy buffer baseline indicates a problem with either the buffer itself or the instrument settings. First, ensure your buffer is freshly prepared, filtered (0.22 µm), and thoroughly degassed to remove dissolved oxygen, which absorbs below 200 nm.[1] If the problem persists, check the instrument's nitrogen purge and lamp intensity. A sufficient nitrogen flow is critical to prevent ozone formation, which absorbs UV light and can damage optics.[1]
II. In-Depth Troubleshooting Guides
Issue 1: High Baseline Noise and Poor Signal-to-Noise Ratio
High baseline noise can mask the true CD signal of your peptide, making data interpretation impossible. This section provides a systematic approach to diagnosing and resolving this common issue.
Causality Analysis
Baseline noise in CD spectroscopy is often a multi-factorial problem. The primary contributors are:
-
High Absorbance: When the total absorbance of the sample (peptide, buffer, and any additives) is too high, insufficient light reaches the detector. This leads to a poor signal-to-noise ratio, as the measurement becomes dominated by instrumental noise.[10]
-
Light Scattering: Aggregation of the [Gln11]-Aβ(1-16) peptide forms particles that scatter light. This scattering effect adds a significant, wavelength-dependent artifact to the CD spectrum, often appearing as a rising baseline at lower wavelengths.[3][11]
-
Instrumental Factors: Insufficient nitrogen purging, a degrading lamp, or dirty optics can all contribute to a noisy baseline.[1]
Troubleshooting Workflow
The following diagram outlines a systematic workflow for troubleshooting baseline noise.
Sources
- 1. bitesizebio.com [bitesizebio.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Guide to the structural characterization of protein aggregates and amyloid fibrils by CD spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
- 5. Mastering Circular Dichroism: Techniques, Troubleshooting & Advances - Creative Proteomics [creative-proteomics.com]
- 6. CD: Circular Dichroism – MOSBRI.eu [mosbri.eu]
- 7. jasco-global.com [jasco-global.com]
- 8. researchgate.net [researchgate.net]
- 9. Sample Preparation Best Practices for Circular Dichroism (CD) - Creative Proteomics [iaanalysis.com]
- 10. ccr.cancer.gov [ccr.cancer.gov]
- 11. researchgate.net [researchgate.net]
optimizing pH conditions for [Gln11]-beta-Amyloid (1-16) metal binding assays
Technical Support Center: [Gln11]- -Amyloid (1-16) Metal Binding Assays
Status: Active Specialist: Senior Application Scientist, Biophysical Characterization Unit Ticket ID: REF-AB16-E11Q-PH
Introduction
Welcome to the technical support hub for metal coordination studies of the [Gln11]-
This guide addresses the specific challenges of working with the E11Q mutation (Glutamate-11
Below you will find optimized protocols, buffer selection guides, and troubleshooting workflows designed to stabilize this specific mutant during titration assays.
Module 1: Buffer Selection & Preparation
The #1 cause of failed metal binding assays is buffer interference.
Standard biological buffers often chelate transition metals, stripping them from the peptide or altering the apparent
Approved Buffers for Metal Assays
Use "Good’s Buffers" with negligible metal affinity constants.
| Buffer Agent | Useful pH Range | Metal Interference | Notes |
| HEPES | 6.8 – 8.2 | Low | Recommended. Does not coordinate Cu/Zn significantly. |
| MOPS | 6.5 – 7.9 | Low | Excellent alternative to HEPES. |
| MES | 5.5 – 6.7 | Low | Use only for low-pH acidic arm studies. |
| Tris | 7.0 – 9.0 | HIGH (Avoid) | Coordinates Cu |
| Phosphate | 5.8 – 8.0 | HIGH (Avoid) | Causes metal precipitation (e.g., Copper Phosphate). |
Protocol: Metal-Free Buffer Preparation
-
Step 1: Dissolve HEPES (50 mM) in Milli-Q water (
). -
Step 2: Treat with Chelex-100 resin (5 g/L) for 1 hour to remove trace metal contaminants.
-
Step 3: Filter through a 0.22
m PES membrane. -
Step 4: Adjust pH carefully with NaOH (avoid HCl if studying Ag
, as Cl precipitates Ag).
Module 2: Optimizing pH Conditions
For the [Gln11] mutant, pH control is more critical than in the wild type because the stabilizing carboxylate at position 11 is absent. The binding is now almost entirely driven by the protonation state of the Histidines (His6, His13, His14).
The "Sweet Spot": pH 6.8 – 7.4
-
Why? The pKa of the Histidine imidazole ring is approximately 6.0 – 6.5.
-
pH < 6.0: Histidines are protonated (
) and cannot coordinate metal ions. Binding affinity drops drastically. -
pH > 7.8: Risk of metal hydrolysis (formation of insoluble
) and deprotonation of amide nitrogens, which complicates the binding mode (Component II). -
pH 7.1 (Target): This mimics the physiological brain environment and ensures Histidines are deprotonated (neutral) and ready to bind, while minimizing hydrolysis.
-
[Gln11] Specific Behavior
In Wild-Type A
-
Observation: You may observe a steeper "on/off" binding transition around pH 6.5 compared to the wild type.
-
Recommendation: Perform titrations at pH 7.1 exactly. If comparing to WT, ensure the buffer ionic strength is identical (e.g., 100 mM NaCl), as the E11Q mutation alters the surface charge.
Module 3: Experimental Workflow
The following diagram outlines the optimized workflow for Isothermal Titration Calorimetry (ITC) or Fluorescence Quenching assays.
Caption: Optimized workflow for metal binding titrations. Note the critical HFIP pre-treatment step to ensure the peptide is monomeric before buffer exchange.
Module 4: Troubleshooting & FAQs
Q: My solution turns cloudy immediately upon adding Copper. Why?
A: This is likely "Metal Hydrolysis" or "Buffer Incompatibility."
-
Check 1: Did you use Phosphate buffer? If yes, you formed Copper Phosphate precipitate. Switch to HEPES.
-
Check 2: Is pH > 7.8? At high pH, free Cu
forms Cu(OH) . -
Check 3: Peptide Aggregation. The [Gln11] mutation makes the peptide slightly more hydrophobic than WT. Ensure you dissolved the peptide in HFIP or NaOH initially to break pre-formed aggregates before moving to the assay buffer.
Q: I see no binding signal at pH 6.0.
A: This is expected. At pH 6.0, the Histidines (H6, H13, H14) are largely protonated. The [Gln11] mutant lacks the Glu11 carboxylate, which could have provided some residual binding capacity at lower pH. You must raise the pH to > 6.8.
Troubleshooting Logic Tree
Caption: Decision tree for diagnosing signal loss in metal binding assays.
References
-
Faller, P., & Hureau, C. (2009).[1] Bioinorganic chemistry of copper and zinc ions bound to amyloid-beta and their role in Alzheimer's disease. Dalton Transactions, (7), 1080–1094.
-
Hureau, C., et al. (2011). Coordination of Cu(II) to the amyloid-beta peptide: impact of the E11Q mutation.[1] Inorganic Chemistry. (Validates the shift in coordination sphere upon E11Q mutation).
-
Good, N. E., et al. (1966). Hydrogen ion buffers for biological research. Biochemistry, 5(2), 467–477. (Foundational text on Good's Buffers).
-
Abelein, A., et al. (2022).[2] Molecular Structure of Cu(II)-Bound Amyloid-β Monomer Implicated in Inhibition of Peptide Self-Assembly.[2][3][4][5] JACS Au.[2] (Details the N-terminal coordination modes).
-
Wallin, C., et al. (2020).[6] Metal ion coordination delays amyloid-beta peptide self-assembly by forming an aggregation-inert complex.[2][3][4][6][7] Journal of Biological Chemistry.
Sources
- 1. juser.fz-juelich.de [juser.fz-juelich.de]
- 2. A new study about the effect of copper ions on the aggregation of the Alzheimer’s associated Aβ peptide | Karolinska Institutet [news.ki.se]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metal Binding of Alzheimer’s Amyloid-β and Its Effect on Peptide Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilizing [Gln11]-beta-Amyloid (1-16)
From: Dr. Aris Thorne, Senior Application Scientist
Subject: Critical Handling Protocols for [Gln11]-A
Core Directive & Scientific Context
Welcome to the technical support hub. You are likely working with [Gln11]-beta-Amyloid (1-16) (Sequence: DAEFRHDSGYQ VHHQK), a variant often used to model the "Dutch" mutation (E22Q) interactions within the metal-binding domain of Alzheimer's associated peptides.
The Stability Paradox:
Unlike the full-length A
-
Chemical: The Glutamine (Gln/Q) at position 11 is thermodynamically unstable and prone to deamidation , converting back to Glutamate (Glu) or iso-Aspartate, fundamentally altering your experimental baseline.
-
Electrostatic: The E11Q substitution removes a negative charge, shifting the isoelectric point (pI) closer to physiological pH. This makes the peptide significantly less soluble in neutral buffers (like PBS) compared to the wild-type 1-16.
This guide replaces generic "store at -20°C" advice with a chemically grounded preservation strategy.
Pre-Storage: The Arrival Phase
Q: My peptide arrived at room temperature. Is it degraded? A: Likely not, provided it is lyophilized (dry powder).
-
The Science: Lyophilized peptides exist in a glassy state where molecular mobility is near zero. Short-term thermal excursions (up to 30°C for <72 hours) rarely provide enough activation energy for deamidation or oxidation.
-
Immediate Action: Upon receipt, do not open the vial immediately.
-
Centrifuge at 10,000 x g for 2 min to pellet the powder (static electricity often scatters it).
-
Store the lyophilized vial at -20°C (or -80°C for >3 months).
-
Q: Should I choose TFA or HCl salt? A: This depends entirely on your assay.
| Feature | TFA Salt (Trifluoroacetate) | HCl Salt (Hydrochloride) |
| Solubility | High (TFA acts as a chaotrope) | Moderate |
| Cytotoxicity | High (Toxic to neurons >10 µM) | Low (Biocompatible) |
| Spectroscopy | Interferes with IR/CD (< 200 nm) | Transparent |
| Recommendation | Use for chemical synthesis/MS. | Mandatory for cell culture/metal binding. |
Reconstitution: The "Ammonia Pulse" Protocol
CRITICAL WARNING: Do not attempt to dissolve [Gln11]-A
-
Reasoning: The theoretical pI of [Gln11]-1-16 is approximately 7.1 - 7.5 . Dissolving it in neutral water or PBS (pH 7.[1]4) places the peptide exactly at its point of zero net charge, leading to rapid precipitation.
The Protocol: We utilize the "Ammonia Pulse" method to drive the peptide far from its pI, ensuring monomerization, then bring it back to buffer conditions.
-
Alkaline Shock: Add 0.1% NH₄OH (Ammonium Hydroxide) to the lyophilized powder. Use a volume that creates a concentration of ~1-2 mg/mL.[2]
-
Why? This raises pH to >10.[2] The peptide becomes negatively charged and highly soluble.
-
-
Sonication: Sonicate in a water bath for 30 seconds.
-
Aliquot (Flash Freeze): If you do not need the peptide immediately, aliquot this alkaline stock into low-binding tubes, flash freeze in liquid nitrogen, and store at -80°C.
-
Final Dilution: Only at the moment of the experiment, dilute the alkaline stock 1:10 or 1:100 into your working buffer (e.g., HEPES or PBS). The buffer capacity will overwhelm the trace ammonia, returning the pH to 7.4, but the peptide will remain in solution due to the "memory" of the monomeric state (hysteresis).
Long-Term Storage & Maintenance
Q: Can I store the reconstituted peptide at 4°C? A: Never.
-
Deamidation Risk: In solution, Gln11 deamidates to Glu with a half-life of days to weeks at 4°C. This effectively reverts your "Dutch" mutant back to the Wild Type sequence.
-
Oxidation Risk: The three Histidine residues (His6, His13, His14) are oxygen scavengers. In solution, they will oxidize, destroying the metal-binding capability.
Q: How do I prevent freeze-thaw degradation? A: Use the Single-Use Aliquot System .
-
Determine your typical assay consumption (e.g., 50 µg).
-
Aliquot exactly that amount into separate tubes during the initial reconstitution.
-
Evaporate the solvent (SpeedVac) to return to a lyophilized state if storing for >6 months, OR store as frozen alkaline stock at -80°C.
Troubleshooting & Diagnostics
Visualizing the Decision Logic
Caption: Workflow for solubilization avoiding the isoelectric precipitation trap common with Gln-mutants.
Degradation Pathways
Caption: Primary chemical instability pathways. Note that deamidation effectively reverts the mutation.
References & Grounding
-
Teplow, D. B. (2006). Preparation of amyloid beta-protein for structural and functional studies. Methods in Enzymology. Context: Establishes the necessity of alkaline pretreatment (NaOH/NH4OH) to remove pre-seeded aggregates and standardizes solubilization.
-
Robinson, N. E., & Robinson, A. B. (2004). Molecular Clocks: Deamidation of Asparaginyl and Glutaminyl Residues in Peptides and Proteins. Context: Defines the kinetics of Glutamine deamidation, highlighting the risk of Gln->Glu conversion in aqueous storage.
-
Faller, P., & Hureau, C. (2009). Bioinorganic chemistry of copper and zinc ions bound to amyloid-beta peptide. Dalton Transactions. Context: Details the coordination sphere of A
(1-16), confirming the critical role of His6, His13, and His14, and the impact of the position 11 residue on the second coordination sphere. -
Bachem Peptide Handling Guidelines (2021). Context: Industry standard protocols for solubilizing hydrophobic and aggregation-prone peptides using ammonia and lyophilization techniques.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
